

Application Notes and Protocols for In Vitro Testing of JMI-105 Activity

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Compound of Interest

Compound Name: **JMI-105**

Cat. No.: **B12410828**

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Introduction

JMI-105 has been identified as a potent inhibitor of the *Plasmodium falciparum* cysteine protease, falcipain-2 (PfFP-2)[1][2]. This enzyme is a crucial component of the parasite's hemoglobin degradation pathway, which is essential for its survival and proliferation within human red blood cells[3][4][5][6]. By inhibiting falcipain-2, **JMI-105** disrupts this vital process, leading to parasite death. This document provides detailed protocols for in vitro assays to characterize the activity of **JMI-105** against its molecular target, falcipain-2, and its efficacy in inhibiting the growth of *P. falciparum*.

Data Presentation

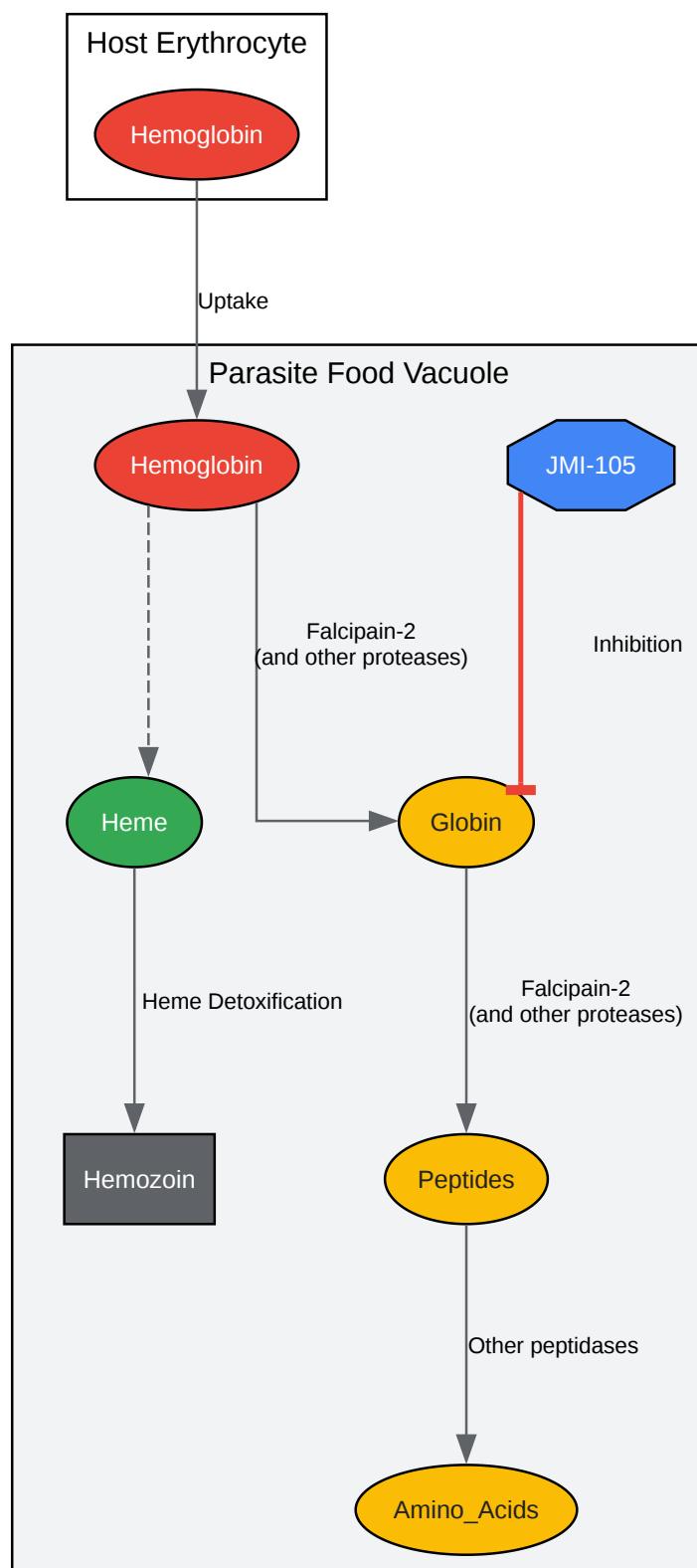
The following table summarizes the reported in vitro activity of **JMI-105** against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of *P. falciparum*.

Compound	Target	P. falciparum Strain	IC ₅₀ (μM)
JMI-105	PfFP-2	3D7 (CQS)	8.8
JMI-105	PfFP-2	RKL-9 (CQR)	14.3

Signaling Pathways and Experimental Workflows

Hemoglobin Degradation Pathway in *Plasmodium falciparum*

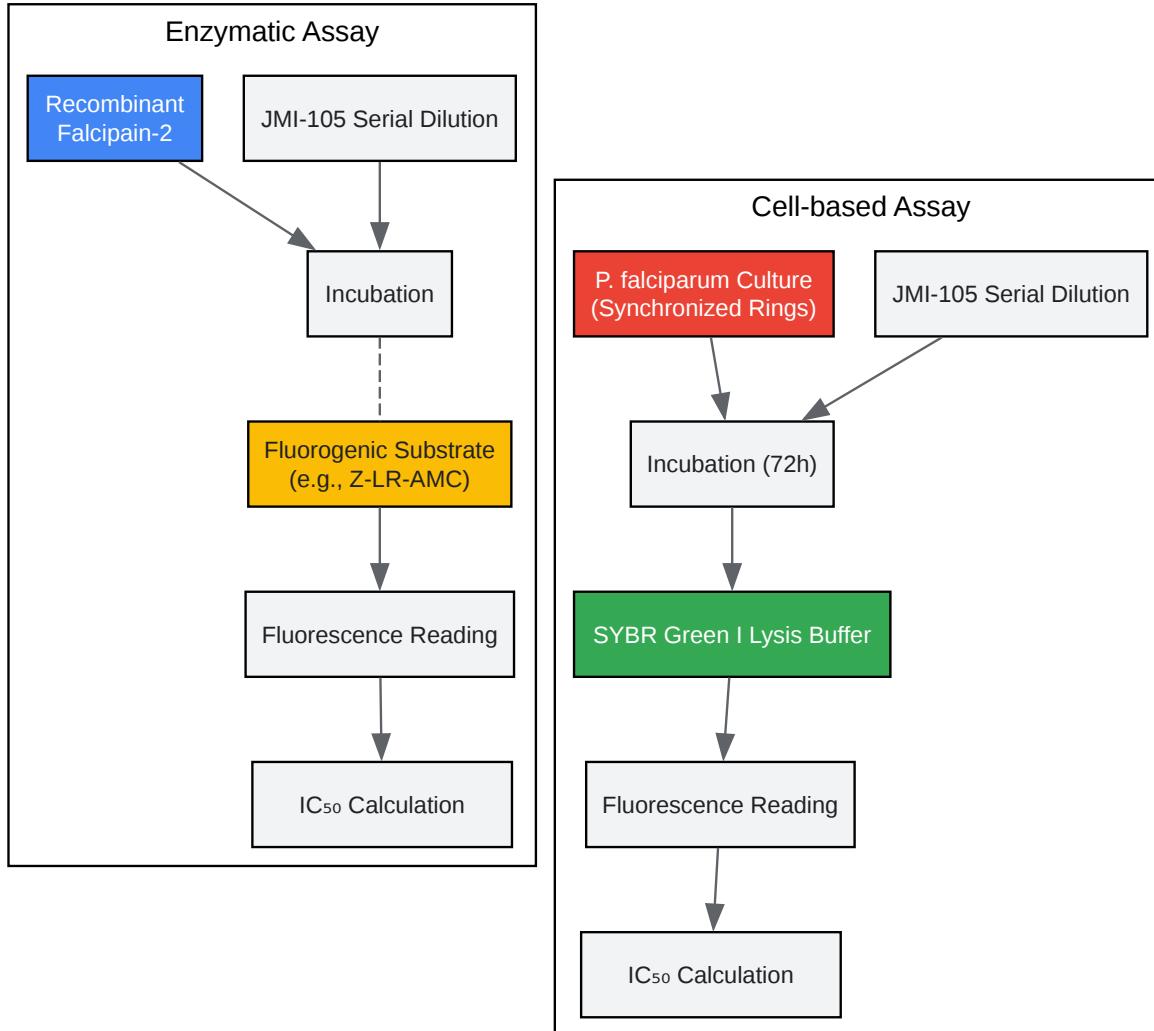
JMI-105 acts on the hemoglobin degradation pathway within the parasite's food vacuole. The following diagram illustrates the key steps in this pathway and the point of inhibition by **JMI-105**.

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Caption: Hemoglobin degradation pathway in *P. falciparum* and the inhibitory action of **JMI-105**.

Experimental Workflow for JMI-105 Activity Assessment

The overall workflow for testing the in vitro activity of **JMI-105** involves a primary enzymatic assay followed by a cell-based parasite growth inhibition assay.



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Caption: Workflow for enzymatic and cell-based assays to determine **JMI-105** activity.

Experimental Protocols

Falcipain-2 Enzymatic Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of **JMI-105** against recombinant falcipain-2. The assay measures the cleavage of a fluorogenic substrate, Z-Leu-Arg-AMC (Z-LR-AMC), which releases a fluorescent aminomethylcoumarin (AMC) group[7].

Materials:

- Recombinant active falcipain-2
- **JMI-105**
- Z-LR-AMC (fluorogenic substrate)[7]
- Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 10 mM DTT
- DMSO (for compound dilution)
- Black 96-well microplates
- Fluorescence plate reader (Excitation: 355-380 nm, Emission: 440-460 nm)[7]

Procedure:

- Compound Preparation:
 - Prepare a stock solution of **JMI-105** in DMSO.
 - Perform serial dilutions of the **JMI-105** stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
- Assay Setup:
 - In a 96-well black microplate, add the serially diluted **JMI-105** to the respective wells.
 - Include control wells:

- Negative Control (No Inhibition): Assay Buffer with DMSO.
- Positive Control (Maximal Inhibition): A known falcipain-2 inhibitor (e.g., E-64).
- Blank (No Enzyme): Assay Buffer.
 - Add recombinant falcipain-2 to all wells except the blank.
 - Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
- Enzymatic Reaction and Measurement:
 - Initiate the reaction by adding the Z-LR-AMC substrate to all wells.
 - Immediately place the plate in a fluorescence plate reader.
 - Monitor the increase in fluorescence over time (kinetic mode) or read the fluorescence at a fixed time point (e.g., 30 minutes).
- Data Analysis:
 - Subtract the background fluorescence (blank wells) from all readings.
 - Calculate the percentage of inhibition for each **JMI-105** concentration relative to the negative control.
 - Plot the percentage of inhibition against the logarithm of the **JMI-105** concentration and fit the data to a dose-response curve to determine the IC_{50} value.

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)

This protocol details a high-throughput method to assess the efficacy of **JMI-105** in inhibiting the growth of asexual, intraerythrocytic stages of *P. falciparum*. The assay utilizes the fluorescent DNA-intercalating dye SYBR Green I to quantify parasite proliferation[8][9][10].

Materials:

- Synchronized *P. falciparum* culture (ring stage) of the desired strain (e.g., 3D7 or RKL-9).
- Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, Albumax II, and gentamicin).
- Human erythrocytes (O+).
- **JMI-105.**
- Lysis Buffer with SYBR Green I: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and SYBR Green I (e.g., 1x final concentration).
- Black 96-well microplates with clear bottoms.
- Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)[8].
- Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

Procedure:

- Compound Preparation:
 - Prepare a stock solution of **JMI-105** in DMSO.
 - Perform serial dilutions of **JMI-105** in complete culture medium in a separate 96-well plate.
- Assay Setup:
 - Prepare a parasite culture with synchronized ring-stage parasites at a desired parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%).
 - In a black, clear-bottom 96-well plate, add the serially diluted **JMI-105**.
 - Include control wells:
 - Negative Control (No Drug): Culture medium with the same concentration of DMSO as the test wells.
 - Positive Control: A known antimalarial drug (e.g., chloroquine or artemisinin).

- Background Control: Uninfected erythrocytes.
 - Add the parasite culture to all wells except the background control.
- Incubation:
 - Incubate the plate for 72 hours under the appropriate gas conditions at 37°C. This allows for one and a half to two full cycles of parasite replication.
- Lysis and Staining:
 - After incubation, freeze the plate at -80°C to lyse the erythrocytes.
 - Thaw the plate and add the Lysis Buffer containing SYBR Green I to each well.
 - Incubate the plate in the dark at room temperature for at least 1 hour.
- Fluorescence Measurement:
 - Read the fluorescence of each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths.
- Data Analysis:
 - Subtract the average fluorescence of the background control wells from all other readings.
 - Calculate the percentage of growth inhibition for each **JMI-105** concentration relative to the negative control (no drug).
 - Plot the percentage of inhibition against the logarithm of the **JMI-105** concentration and determine the IC₅₀ value using a non-linear regression analysis.

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